molecular formula C14H17N7O2 B2647073 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide CAS No. 2034201-25-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

Cat. No. B2647073
CAS RN: 2034201-25-5
M. Wt: 315.337
InChI Key: PPSSACYLCCRLRN-UHFFFAOYSA-N
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Description

Triazolo[4,3-a]pyrazine derivatives are a class of compounds that have been synthesized as potential antiviral and antimicrobial agents . They have been found to exhibit antibacterial activities against both Gram-positive and Gram-negative strains .


Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution of a triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a triazolo[4,3-a]pyrazine nucleus . Some derivatives have been synthesized to contain piperazine or piperidine to investigate their antimicrobial properties .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve aromatic nucleophilic substitution .

Mechanism of Action

While the specific mechanism of action for your compound is not available, it’s known that some triazolo[4,3-a]pyrazine derivatives have shown antibacterial activity. It’s suggested that at physiological pH conditions, protonated amines or nitrogen heterocycles could form π-cation interactions with the amino acid carbonyl groups of DNA gyrase, which may be beneficial for antibacterial effects .

Future Directions

The development of new antimicrobial agents with excellent antibacterial activity is a major challenge to human health. Triazolo[4,3-a]pyrazine derivatives, due to their promising antibacterial activities, are being further explored for their potential in this field .

properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2/c1-4-23-14-12-20-19-10(21(12)6-5-15-14)7-16-13(22)11-8(2)17-18-9(11)3/h5-6H,4,7H2,1-3H3,(H,16,22)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSACYLCCRLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide

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